molecular formula C23H17FN2O B12643069 N-(6-Fluoro-8-phenyl-5,10-dihydroindeno[1,2-b]indol-2-yl)acetamide CAS No. 920303-13-5

N-(6-Fluoro-8-phenyl-5,10-dihydroindeno[1,2-b]indol-2-yl)acetamide

Cat. No.: B12643069
CAS No.: 920303-13-5
M. Wt: 356.4 g/mol
InChI Key: NRHAUVPMEGQAEM-UHFFFAOYSA-N
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Description

N-(6-Fluoro-8-phenyl-5,10-dihydroindeno[1,2-b]indol-2-yl)acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Chemical Reactions Analysis

N-(6-Fluoro-8-phenyl-5,10-dihydroindeno[1,2-b]indol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Scientific Research Applications

N-(6-Fluoro-8-phenyl-5,10-dihydroindeno[1,2-b]indol-2-yl)acetamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-Fluoro-8-phenyl-5,10-dihydroindeno[1,2-b]indol-2-yl)acetamide involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological pathways. For example, it can inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

N-(6-Fluoro-8-phenyl-5,10-dihydroindeno[1,2-b]indol-2-yl)acetamide can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

920303-13-5

Molecular Formula

C23H17FN2O

Molecular Weight

356.4 g/mol

IUPAC Name

N-(6-fluoro-8-phenyl-5,10-dihydroindeno[1,2-b]indol-2-yl)acetamide

InChI

InChI=1S/C23H17FN2O/c1-13(27)25-17-7-8-18-16(9-17)11-19-20-10-15(14-5-3-2-4-6-14)12-21(24)23(20)26-22(18)19/h2-10,12,26H,11H2,1H3,(H,25,27)

InChI Key

NRHAUVPMEGQAEM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C4=C(N3)C(=CC(=C4)C5=CC=CC=C5)F

Origin of Product

United States

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